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Disclaimer
Information regarding the specific molecular target of CL-329167 is not publicly available. This

document provides a generalized patch-clamp protocol for a chloride channel opener, using the

human TMEM16A calcium-activated chloride channel (CaCC) as a representative target.

Researchers must validate the specific channel subtype targeted by CL-329167 and adjust the

experimental parameters accordingly.

Introduction
CL-329167 is a novel compound identified as a potent opener of chloride channels.[1][2] These

channels are crucial for a variety of physiological processes, including cell volume regulation,

transepithelial transport, and neuronal excitability.[1][3][4][5] Dysregulation of chloride channel

function is implicated in several channelopathies, making them important therapeutic targets.[1]

[4][5]

Patch-clamp electrophysiology is the gold-standard method for characterizing the activity of ion

channels and the effects of pharmacological modulators.[6][7][8] This application note provides

a detailed protocol for the characterization of CL-329167's effects on a model chloride channel

(TMEM16A) using the whole-cell patch-clamp technique.[6][8]

Principle of the Method
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The whole-cell patch-clamp technique allows for the measurement of ionic currents across the

entire cell membrane.[6][7][8] A glass micropipette with a tip diameter of approximately 1 µm is

pressed against the membrane of a single, isolated cell. A high-resistance "giga-seal" is

formed, electrically isolating the patch of membrane under the pipette tip.[6] The membrane

patch is then ruptured by applying gentle suction, allowing for electrical and diffusional access

to the cell's interior. The voltage across the cell membrane is then "clamped" at a desired

potential, and the resulting current flowing through the ion channels is measured. By applying

voltage steps or ramps, the biophysical properties of the channels and the modulatory effects

of compounds like CL-329167 can be determined.[6][7][8]

Materials and Reagents
Cell Culture

Cell Line: HEK293 cells stably expressing human TMEM16A.

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g.,

G418, 400 µg/mL).

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Solutions
Extracellular (Bath) Solution:

Component Concentration (mM)

NaCl 140

KCl 4

CaCl2 2

MgCl2 1

HEPES 10

Glucose 10
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Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Intracellular (Pipette) Solution:

Component Concentration (mM)

CsCl 140

MgCl2 1

HEPES 10

EGTA 5

Mg-ATP 4

Na-GTP 0.3

Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. The free Ca2+

concentration can be adjusted to a specific value (e.g., 500 nM) by adding a calculated

amount of CaCl2, to activate the calcium-activated chloride channels.

Compound Stock Solution:

10 mM CL-329167 in DMSO. Store at -20°C.

Experimental Protocol
Cell Preparation

Seed HEK293-hTMEM16A cells onto glass coverslips in a 35 mm dish at a low density 24-48

hours before the experiment.

On the day of the experiment, transfer a coverslip to the recording chamber on the

microscope stage.

Continuously perfuse the recording chamber with the extracellular solution at a rate of 1-2

mL/min.

Pipette Preparation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1669146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

Fire-polish the pipette tips to a final resistance of 3-5 MΩ when filled with the intracellular

solution.

Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped in

the tip.

Whole-Cell Recording
Mount the filled pipette onto the micromanipulator.

Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath.

Under visual guidance, approach a single, healthy-looking cell.

Gently press the pipette tip against the cell membrane.

Release the positive pressure and apply gentle negative pressure to form a giga-seal (>1

GΩ).

Once a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the cell

membrane and achieve the whole-cell configuration.

Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

Data Acquisition
Voltage Protocol for Activation:

Hold the membrane potential at -60 mV.

Apply a series of voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms.

Record the resulting currents.

Compound Application:

Establish a stable baseline recording using the voltage protocol above.
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Perfuse the recording chamber with the extracellular solution containing the desired

concentration of CL-329167 (e.g., 1 µM, 10 µM).

Allow the compound to equilibrate for 3-5 minutes.

Repeat the voltage protocol to record the currents in the presence of CL-329167.

To determine the dose-response relationship, apply increasing concentrations of CL-
329167.

Washout:

Perfuse the chamber with the control extracellular solution to wash out the compound and

assess the reversibility of the effect.

Data Presentation
Summary of Electrophysiological Parameters

Parameter Value

Holding Potential -60 mV

Voltage Step Range -100 mV to +100 mV

Step Duration 500 ms

Pipette Resistance 3-5 MΩ

Seal Resistance > 1 GΩ

Series Resistance < 15 MΩ (compensate > 70%)

CL-329167 Concentrations 0.1, 1, 10, 30, 100 µM

Expected Results
The application of CL-329167 is expected to increase the amplitude of the chloride currents

elicited by the voltage steps. The current-voltage (I-V) relationship will show a larger current at

positive potentials, consistent with the opening of chloride channels. A dose-response curve

can be constructed by plotting the percentage increase in current against the concentration of

CL-329167 to determine the EC50 value.
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Click to download full resolution via product page

Caption: Workflow for patch-clamp analysis of CL-329167.
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Caption: Proposed mechanism of CL-329167 action on TMEM16A.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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